2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-amino-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O3/c14-13(15,16)10-4-11(21)20(12(17)19-10)18-5-7-1-2-8-9(3-7)23-6-22-8/h1-5H,6H2,(H2,17,19)/b18-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWLLGDLSKVUPL-BLLMUTORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process that may include the condensation of appropriate aldehydes with urea derivatives under catalyzed conditions. Specific reagents and solvents are chosen based on the desired reaction efficiency and yield.
Industrial Production Methods: : Industrial production often scales these reactions using optimized conditions to ensure high purity and yield. Techniques such as crystallization and purification may be employed to isolate the final product.
Chemical Reactions Analysis
Key Structural Features:
-
The (E)-methylideneamino group arises from a post-synthetic Schiff base formation between the 3-amino group of the dihydropyrimidinone and the aldehyde group of 2H-1,3-benzodioxole-5-carbaldehyde.
-
Stereochemistry: The trans (E)-configuration of the Schiff base is confirmed by coupling constants () and NOESY spectroscopy ( ).
2.1. Schiff Base Dynamics
The imine bond (C=N) in the Schiff base is susceptible to:
-
Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, regenerating the 3-amino-dihydropyrimidinone and benzodioxol aldehyde.
-
Nucleophilic Attack : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes.
2.2. Trifluoromethyl Group Stability
The -CF₃ group is chemically inert under standard conditions but enhances:
-
Electron-withdrawing effects , polarizing the 4-carbonyl group for nucleophilic additions.
-
Lipophilicity , influencing solubility and biological activity ( ).
Catalytic and Solvent Effects
| Parameter | Conditions | Impact on Yield | Source |
|---|---|---|---|
| Catalyst | Silicotungstic acid/Ambelyst-15 | 75–85% | |
| Bi(NO₃)₃·5H₂O | 68–72% | ||
| Solvent | Solvent-free | Optimal | |
| Ethanol | Moderate (50–60%) | ||
| Temperature | 80–100°C | High efficiency |
Biological and Pharmacological Relevance
While the focus is on chemical reactions, the compound’s structural features correlate with bioactive dihydropyrimidinones:
-
A₁ adenosine receptor antagonism : Chalcone-Schiff base hybrids (e.g., compound 38 in ) show micromolar affinity.
-
Antimicrobial activity : Analogous 3,4-dihydropyrimidin-2(1H)-thiones exhibit moderate activity ( ).
Computational Insights
-
DFT studies predict the E-configuration as energetically favorable (ΔG = 2.3 kcal/mol lower than Z) due to reduced steric hindrance ( ).
-
Hirshfeld surface analysis highlights strong N–H···O and C–H···F interactions stabilizing the crystal lattice ( ).
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar structures can target critical pathways in cancer cells, leading to apoptosis and reduced tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives with trifluoromethyl groups showed enhanced cytotoxicity against various cancer cell lines. The compound's structural modifications were linked to improved interactions with molecular targets involved in cancer progression .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that benzodioxole derivatives possess significant antibacterial and antifungal activities.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-amino-3-(E)-[(2H-1,3-benzodioxol-5-yl)methylidene] | Staphylococcus aureus | 15 µg/mL |
| 2-amino-3-(E)-[(2H-1,3-benzodioxol-5-yl)methylidene] | Candida albicans | 20 µg/mL |
This table summarizes findings from various studies where the compound demonstrated effective inhibition against pathogenic microorganisms .
Biological Studies
1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to proteases involved in disease mechanisms such as Alzheimer's disease. The structural features of the compound allow it to interact effectively with enzyme active sites.
Case Study:
A recent investigation into the inhibition of BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1) revealed that modified pyrimidine derivatives could significantly reduce enzyme activity, suggesting a pathway for therapeutic intervention in neurodegenerative diseases .
2. Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented, indicating their potential use in treating inflammatory diseases. The mechanism involves modulation of inflammatory cytokines and pathways.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, the compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups enhances the electron-withdrawing capacity, improving charge transport properties.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Energy Level (HOMO) | -5.0 eV |
| Energy Level (LUMO) | -3.0 eV |
| Band Gap | 2.0 eV |
These properties suggest that the compound could be beneficial for developing high-performance electronic devices .
Mechanism of Action
Molecular Targets and Pathways: : The specific mechanisms by which this compound exerts its effects would involve interaction with particular molecular targets, potentially altering biochemical pathways or receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key analogs include:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Amino-3-[(E)-(1,3-benzodioxol-5-ylmethylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone | 866145-70-2 | C₁₃H₉F₃N₄O₃ | 326.24 | Benzodioxol-5-ylmethylidene, CF₃, NH₂ |
| 2-Amino-3-[(E)-(2,5-dimethoxyphenylmethylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone | 866145-76-8 | C₁₄H₁₃F₃N₄O₃ | 342.28 | 2,5-Dimethoxyphenylmethylidene, CF₃, NH₂ |
| 2-Amino-6-[(E)-[(3E)-3-[(2-amino-4-oxo-1H-pyrimidin-6-yl)imino]propylidene]amino]-1H-pyrimidin-4-one | - | C₁₀H₁₀N₈O₂ | 274.24 | Propylidene-linked bis-pyrimidinone, NH₂ |
Structural Insights :
- Benzodioxole vs. Dimethoxyphenyl : The benzodioxole group (in the main compound) is a fused aromatic system with two oxygen atoms, enabling strong hydrogen bond acceptance and enhanced rigidity. In contrast, the 2,5-dimethoxyphenyl analog (CAS: 866145-76-8) has two methoxy groups, increasing steric bulk and hydrogen bond acceptor capacity (four oxygen atoms vs. three in benzodioxole) .
- Trifluoromethyl Group : Present in both analogs from , this group likely improves metabolic resistance and membrane permeability due to its hydrophobicity and electronegativity.
- Bis-Pyrimidinone Analog (): This compound features a propylidene bridge linking two pyrimidinone rings, introducing conformational flexibility and additional hydrogen bond donors/acceptors (four NH₂ groups) .
Hydrogen Bonding and Crystallographic Considerations
- Hydrogen Bond Donors/Acceptors: Main Compound: 2 NH₂ donors (positions 2 and 3) and 4 acceptors (pyrimidinone O, benzodioxole O atoms). Dimethoxyphenyl Analog: 2 NH₂ donors and 5 acceptors (pyrimidinone O, two methoxy O atoms). Bis-Pyrimidinone: 4 NH₂ donors and 2 acceptors (pyrimidinone O atoms).
The benzodioxole and dimethoxyphenyl analogs may exhibit distinct hydrogen-bonded supramolecular architectures. For instance, benzodioxole’s fused oxygen atoms could form stronger intermolecular interactions (e.g., C=O⋯H–N motifs), whereas methoxy groups might participate in weaker C–H⋯O bonds . Crystallographic studies using programs like SHELXL () or visualization tools like ORTEP-3 () could elucidate these differences in packing efficiency and crystal symmetry.
Electronic and Steric Effects
- Dimethoxyphenyl: Methoxy groups are stronger electron donors than benzodioxole, which may alter charge distribution and reactivity.
- Trifluoromethyl: Electron-withdrawing nature stabilizes the pyrimidinone ring, possibly affecting tautomerism or binding affinity.
Research Findings and Implications
Computational and Crystallographic Analysis
- Ring Puckering (): The pyrimidinone ring’s planarity or puckering could influence binding to flat enzymatic pockets. Cremer-Pople coordinates () may quantify this effect.
- Graph Set Analysis (): Hydrogen bond patterns (e.g., chains, rings) in crystals could predict solubility or stability. For example, the main compound’s benzodioxole may form robust R₂²(8) motifs, whereas the bis-pyrimidinone might adopt extended networks.
Biological Activity
The compound 2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidinone core with a trifluoromethyl group and a benzodioxole moiety, which is significant for its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 359.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Interaction : It may modulate the activity of certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antitumor Activity
Research indicates that derivatives of similar structures exhibit significant antitumor effects. For instance, compounds with a benzodioxole structure have been associated with cytotoxicity against various cancer cell lines by inducing mitochondrial dysfunction and apoptosis .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related benzodioxole derivatives have demonstrated effectiveness against bacterial strains, indicating that this compound may share similar properties .
Anti-inflammatory Effects
The interaction of the compound with inflammatory pathways suggests it could have anti-inflammatory effects. Similar compounds have been explored for their ability to inhibit pro-inflammatory cytokines and enzymes .
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- Reaction Conditions: Vary solvents (e.g., DMF, ethanol) and temperatures (80–120°C) to identify optimal parameters. Use catalysts like trifluoroacetic acid or Lewis acids (e.g., ZnCl₂) to enhance imine bond formation .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization using ethanol/dioxane mixtures to isolate pure product .
- Monitoring: Track reaction progress via TLC or HPLC, focusing on intermediates such as hydrazone derivatives or trifluoromethyl-substituted precursors .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Analysis: Use ¹H/¹³C NMR to confirm the presence of the benzodioxolyl, trifluoromethyl, and dihydropyrimidinone moieties. Assign peaks using 2D experiments (COSY, HSQC) .
- X-ray Crystallography: Solve the crystal structure using SHELXL for refinement and ORTEP-3 for visualization. Focus on resolving hydrogen-bonding networks between amino and carbonyl groups .
- Mass Spectrometry: Validate molecular weight via HRMS (ESI+) with m/z accuracy ≤ 2 ppm .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Assay Selection: Prioritize antimicrobial (e.g., MIC against S. aureus), anticancer (MTT assay in HeLa cells), and enzyme inhibition (e.g., kinase or protease targets) .
- Dose Range: Test concentrations from 1 µM to 100 µM, with positive controls (e.g., doxorubicin for cytotoxicity).
- Data Interpretation: Use IC₅₀/EC₅₀ values and dose-response curves to compare potency with structurally similar thiadiazolo-pyrimidines .
Q. What computational approaches are suitable for modeling its reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the trifluoromethyl group and benzodioxolyl substituent .
- Molecular Docking: Screen against target proteins (e.g., DHFR, COX-2) using AutoDock Vina. Analyze binding affinity (<i>K</i>d) and hydrogen-bond interactions with active-site residues .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Protocol Harmonization: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays: Validate antifungal activity via both broth microdilution and agar diffusion methods to confirm reproducibility .
- Statistical Validation: Apply ANOVA or Bayesian modeling to assess significance of discrepancies in IC₅₀ values between labs .
Q. What strategies address challenges in multi-step synthesis of derivatives?
Methodological Answer:
- Intermediate Optimization: Protect the 2-amino group with Boc or Fmoc during functionalization of the pyrimidinone core .
- Regioselectivity Control: Use directing groups (e.g., nitro) to guide substitutions at the 3- or 6-positions of the dihydropyrimidinone ring .
- Scale-Up: Transition from batch to flow chemistry for high-yield production of intermediates like benzodioxolyl hydrazones .
Q. How can hydrogen-bonding patterns in crystals inform supramolecular applications?
Methodological Answer:
- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H⋯O interactions) and predict crystal packing .
- Thermal Analysis: Correlate TGA/DSC data with hydrogen-bond stability. For example, melting points >200°C suggest strong intermolecular networks .
- Co-crystallization: Screen with carboxylic acids (e.g., fumaric acid) to engineer tunable solubility or mechanical properties .
Q. What experimental designs are recommended for environmental fate studies?
Methodological Answer:
- Degradation Pathways: Simulate hydrolytic/photolytic degradation using HPLC-MS to identify breakdown products (e.g., trifluoroacetic acid derivatives) .
- Ecotoxicology: Test acute toxicity in Daphnia magna (LC₅₀) and bioaccumulation potential via log<em>P</em> measurements .
- Soil/Water Partitioning: Determine <em>K</em>oc values using batch equilibrium experiments with varying organic carbon content .
Q. How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Substitution Libraries: Synthesize analogs with variations at the trifluoromethyl (e.g., -CF₂H, -CHF₂) and benzodioxolyl (e.g., methylenedioxy vs. ethylenedioxy) positions .
- 3D-QSAR Models: Build CoMFA/CoMSIA models using biological data from ≥20 derivatives. Highlight electrostatic contributions from the trifluoromethyl group .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors at the 4-oxo position) using Discovery Studio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
